![molecular formula C21H22N2O4S B420783 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide CAS No. 312743-70-7](/img/structure/B420783.png)
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a thiazole ring substituted with a 2,4-dimethylphenyl group and a 3,4,5-trimethoxybenzamide group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
准备方法
The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves a multi-step process. One common synthetic route starts with the bromination of 1-(2,4-dimethylphenyl)ethan-1-one using copper(II) bromide to produce 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one. This intermediate then undergoes a Hantzsch thiazole synthesis by reacting with thiourea to form 4-(2,4-dimethylphenyl)thiazol-2-amine. Finally, the amine reacts with 3,4,5-trimethoxybenzoyl chloride to yield the target compound .
化学反应分析
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
科学研究应用
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and as a tool in biochemical studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
作用机制
The mechanism of action of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring and the trimethoxybenzamide group are crucial for its biological activity. The compound can bind to enzymes and receptors, inhibiting their function and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
相似化合物的比较
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide can be compared with other thiazole derivatives, such as:
N-(2,4-dimethylphenyl)formamide: This compound shares the 2,4-dimethylphenyl group but lacks the thiazole and trimethoxybenzamide groups, resulting in different biological activities.
4-(2,4-dimethylphenyl)thiazol-2-amine: This intermediate in the synthesis of the target compound has a simpler structure and different properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for research and development.
属性
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-12-6-7-15(13(2)8-12)16-11-28-21(22-16)23-20(24)14-9-17(25-3)19(27-5)18(10-14)26-4/h6-11H,1-5H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWECYXGTXXNLNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(3,4-dimethoxyphenyl)ethyl]carbamodithioate](/img/structure/B420701.png)
![N-CYCLOHEXYL-N-[2-(NAPHTHALEN-1-YLOXY)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE](/img/structure/B420702.png)
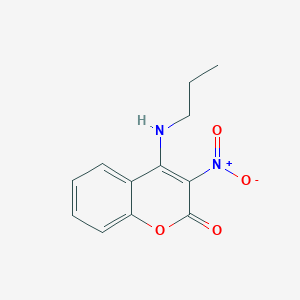
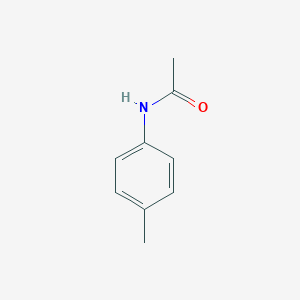
![Ethyl 3,5,6-trichloro-4-{[2,3,5-trichloro-6-(ethoxycarbonyl)-4-pyridinyl]diazenyl}-2-pyridinecarboxylate](/img/structure/B420715.png)
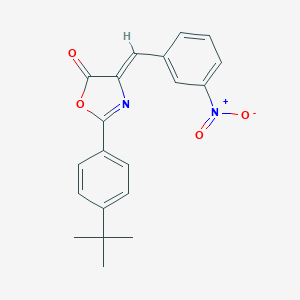
![3-(3-{[(2,4-ditert-pentylphenoxy)acetyl]amino}phenyl)-3-oxo-N-(4-phenoxyphenyl)propanamide](/img/structure/B420721.png)
![2-[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]ETHYL 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOATE](/img/structure/B420723.png)
![3-(3,5-ditert-butyl-4-hydroxyphenyl)-N'-(5-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl]-1,3,4,2-oxadiazaphosphol-2(3H)-yl)propanohydrazide](/img/structure/B420725.png)
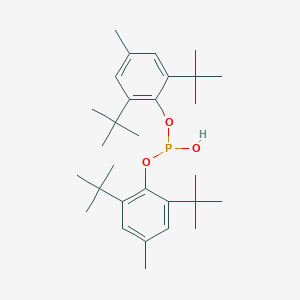
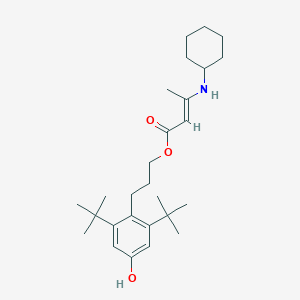
![(5E)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B420731.png)
![{5-Chloro-2-[(4-methoxybenzylidene)amino]phenyl}(phenyl)methanone](/img/structure/B420737.png)
![Diethyl 2,3-bis[(2,4-dichlorobenzoyl)oxy]succinate](/img/structure/B420740.png)
